Trityl methacrylate

Beschreibung

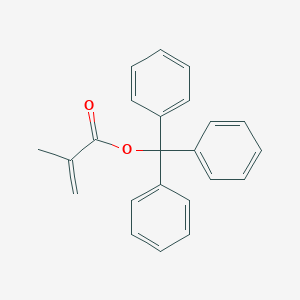

Structure

3D Structure

Eigenschaften

IUPAC Name |

trityl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O2/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDYMGQGCNETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27497-74-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, triphenylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27497-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80505366 | |

| Record name | Triphenylmethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19302-93-3 | |

| Record name | Triphenylmethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19302-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Trityl Methacrylate

An In-Depth Technical Guide to the Synthesis and Purification of Trityl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Trityl Methacrylate (TMA) is a sterically hindered monomer that plays a significant role in advanced polymer chemistry. Its bulky triphenylmethyl (trityl) group imparts unique properties to polymers, such as increased thermal stability and specific solubility characteristics. In the realm of drug development and materials science, polymers derived from TMA are explored for various applications, including their use as components in drug delivery systems, where the trityl group can serve as a pH-sensitive protecting group or a bulky hydrophobic moiety.[1][2][3] Furthermore, trityl methacrylate is utilized in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC), a critical tool in pharmaceutical analysis.[4][5]

This guide provides a comprehensive overview of the synthesis, purification, and characterization of trityl methacrylate, grounded in established chemical principles and laboratory practices. It is designed to equip researchers with the necessary knowledge to produce high-purity TMA for demanding applications.

Part 1: Synthesis of Trityl Methacrylate

The synthesis of trityl methacrylate is typically achieved through an esterification reaction. The most common and direct approach involves the reaction of a salt of methacrylic acid with trityl chloride. This method is favored for its relatively straightforward procedure and good yield.

Underlying Chemistry and Reaction Mechanism

The core of the synthesis is a nucleophilic substitution reaction. Methacrylic acid is first deprotonated by a non-nucleophilic base, such as triethylamine (TEA), to form the methacrylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of trityl chloride. The bulky trityl group makes a classic SN2 reaction sterically hindered; therefore, the reaction likely proceeds through a mechanism with significant SN1 character, involving the formation of a stabilized trityl carbocation. The triethylammonium chloride salt precipitates from the reaction mixture, helping to drive the reaction to completion according to Le Châtelier's principle.

Caption: Reaction mechanism for Trityl Methacrylate synthesis.

Experimental Protocol: Synthesis

This protocol details a robust method for synthesizing trityl methacrylate.

Materials & Equipment:

-

Methacrylic acid

-

Trityl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Safety Precautions:

-

Methacrylic Acid: Corrosive and a lachrymator. It can also undergo uncontrolled polymerization.[6][7] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[8]

-

Trityl Chloride: Corrosive and reacts with moisture. Handle in a dry environment and wear appropriate PPE.[9]

-

Triethylamine: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane: A volatile solvent. Handle in a fume hood.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition:

-

To the flask, add trityl chloride (1.0 eq) and anhydrous DCM. Stir until dissolved.

-

In a separate flask, prepare a solution of methacrylic acid (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

-

Reaction Execution:

-

Cool the trityl chloride solution to 0 °C using an ice bath.

-

Add the methacrylic acid/triethylamine solution dropwise to the stirred trityl chloride solution over 30-60 minutes. A white precipitate (triethylammonium chloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.[10]

-

-

Workup:

-

Filter the reaction mixture to remove the precipitated triethylammonium chloride.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.[10] This removes any remaining acid and base.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Part 2: Purification of Trityl Methacrylate

Purification is a critical step to ensure the monomer is free from starting materials, byproducts, and oligomers, which could interfere with subsequent polymerization or other applications. The two most effective methods are column chromatography and recrystallization.

Method Selection: Chromatography vs. Recrystallization

The choice of purification method depends on the nature and quantity of impurities.

-

Column Chromatography: Ideal for removing impurities with different polarities from the product. It is highly effective but can be time-consuming and require significant amounts of solvent for large-scale purifications.

-

Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.[11] It is generally more economical and scalable than chromatography, provided a suitable solvent system can be identified.

Caption: Logic for choosing a purification method.

Experimental Protocol: Column Chromatography

Materials & Equipment:

-

Silica gel (230-400 mesh)

-

Eluent: Hexane/Ethyl Acetate or Hexane/Chloroform mixture[10]

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

Collection tubes or flasks

Step-by-Step Procedure:

-

Eluent Selection: Determine the optimal eluent system using TLC. The goal is to have the product spot (visualized under UV light) with an Rf value of approximately 0.3-0.4. A starting point could be a 95:5 mixture of hexane:ethyl acetate.

-

Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the separation by TLC.

-

Fraction Pooling: Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified trityl methacrylate as a solid.

Experimental Protocol: Recrystallization

Step-by-Step Procedure:

-

Solvent Selection: The ideal solvent is one in which trityl methacrylate is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] Common solvents to screen include hexanes, methanol, ethanol, or mixtures thereof.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

-

Crystal Formation: Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Part 3: Characterization and Validation

After purification, the identity and purity of the trityl methacrylate must be confirmed.

Analytical Techniques

| Technique | Purpose | Expected Results for Trityl Methacrylate |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons (trityl group): Multiplet around δ 7.1-7.5 ppm (15H). Vinyl protons (=CH₂): Two singlets/multiplets around δ 5.5-6.5 ppm (2H). Methyl protons (-CH₃): Singlet around δ 1.9-2.0 ppm (3H).[10] |

| ¹³C NMR | Structural confirmation | Signals corresponding to the ester carbonyl, aromatic carbons, vinyl carbons, quaternary trityl carbon, and methyl carbon.[10] |

| FT-IR | Identification of functional groups | C=O stretch (ester): Strong peak around 1720-1740 cm⁻¹. C=C stretch (vinyl): Peak around 1630-1640 cm⁻¹. Aromatic C-H stretches: Peaks just above 3000 cm⁻¹.[12] |

| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. Literature values should be consulted for comparison. |

References

-

Kohsaka, Y., Chiba, Y., & Hirabayashi, S. (2025). Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters. Chemical Science, 16(28). Available at: [Link]

-

Kohsaka, Y., et al. (2025). Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters. National Center for Biotechnology Information. Available at: [Link]

-

Kohsaka, Y., Chiba, Y., & Hirabayashi, S. (2025). Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters. Semantic Scholar. Available at: [Link]

-

Al-Bagoury, N., et al. (2025). Ultra-Sensitive Bioanalytical Separations Using a New 4-Tritylphenyl Methacrylate-Based Monolithic Nano-Column with an Inner Diameter of 20 µm for Nano-LC. National Center for Biotechnology Information. Available at: [Link]

-

Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. PubMed. Available at: [Link]

-

Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo. Available at: [Link]

-

Smith, B. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Common Name: METHACRYLIC ACID HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Methacrylate Producers Association, Inc. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Available at: [Link]

-

Gomez, C., et al. (2022). Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. MDPI. Available at: [Link]

-

Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. ResearchGate. Available at: [Link]

-

Ramirez-Caballero, G. E., & De-La-Torre, G. (2025). Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO. MDPI. Available at: [Link]

Sources

- 1. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. petrochemistry.eu [petrochemistry.eu]

- 7. download.basf.com [download.basf.com]

- 8. nj.gov [nj.gov]

- 9. balajiformulations.com [balajiformulations.com]

- 10. Ultra-Sensitive Bioanalytical Separations Using a New 4-Tritylphenyl Methacrylate-Based Monolithic Nano-Column with an Inner Diameter of 20 µm for Nano-LC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Solubility of Poly(trityl methacrylate) in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Poly(trityl methacrylate) (PTrMA) is a specialty polymer distinguished by its bulky triphenylmethyl (trityl) pendant group. This unique structural feature imparts specific properties to the material, such as high thermal stability and a distinct helical structure in certain solvents. These characteristics make PTrMA and its copolymers valuable in applications ranging from chiral chromatography phases to advanced resins with enhanced recyclability.[1] However, the effective processing, characterization, and application of PTrMA are fundamentally dependent on a thorough understanding of its solubility in organic solvents.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the solubility of PTrMA. Recognizing the scarcity of published quantitative data for this specific polymer, this document emphasizes predictive methodologies based on polymer theory and provides a robust experimental framework for determining solubility in-house. We will explore the theoretical underpinnings of polymer dissolution, predict the solubility behavior of PTrMA based on its molecular architecture, detail a rigorous experimental protocol for solubility determination, and introduce the powerful Hansen Solubility Parameter (HSP) system as a predictive tool.

Theoretical Principles of Polymer Solubility

The dissolution of a polymer is a two-stage process involving solvent diffusion into the polymer matrix, causing swelling, followed by the disentanglement of polymer chains into the solvent to form a true molecular solution.[2] This process is governed by the thermodynamics of mixing, where the Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously.

The fundamental principle guiding solubility is often summarized as "like dissolves like."[2] This means that polymers tend to dissolve in solvents with similar chemical and physical properties. Key factors influencing this compatibility include:

-

Intermolecular Forces: The type and magnitude of forces (van der Waals, dipole-dipole, hydrogen bonding) between polymer-polymer, solvent-solvent, and polymer-solvent molecules are critical. For dissolution to be favorable, the energy required to break polymer-polymer and solvent-solvent interactions must be compensated by the energy released from forming new polymer-solvent interactions.

-

Molecular Weight: Higher molecular weight polymers generally exhibit lower solubility due to stronger intermolecular forces and a greater degree of chain entanglement, which decreases the entropy of mixing.[3]

-

Polymer Crystallinity: Crystalline regions in a polymer have highly ordered, tightly packed chains, making it energetically difficult for solvent molecules to penetrate. Consequently, higher crystallinity reduces solubility.[4]

-

Temperature: The effect of temperature on polymer solubility is complex. For many systems, solubility increases with temperature as it provides the necessary energy to overcome intermolecular forces and increases the entropy of mixing.[5]

The Hansen Solubility Parameter (HSP) Framework

A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) system. This framework dissects the total Hildebrand solubility parameter (δt) into three components that account for different types of intermolecular interactions:[6][7]

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total solubility parameter is related to these components by the equation:

δt² = δD² + δP² + δH²

The central concept of HSP is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between two substances (e.g., a polymer and a solvent) in this three-dimensional Hansen space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. For a given polymer, a "solubility sphere" can be defined with a specific radius (R₀). Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that polymer.

Predicted Solubility Profile of Poly(trityl methacrylate)

Direct, quantitative solubility data for PTrMA is not widely available in scientific literature. However, we can predict its behavior by analyzing its molecular structure and comparing it to related polymers like poly(methyl methacrylate) (PMMA).

The defining feature of PTrMA is the large, non-polar, and sterically hindering trityl (triphenylmethyl) group. This group significantly increases the hydrophobic character of the polymer compared to PMMA.

Based on this structure, we can infer the following:

-

Good Solvents: PTrMA is expected to be soluble in solvents that can effectively solvate its bulky, aromatic, and hydrophobic side chains. These include:

-

Aromatic Hydrocarbons: Toluene, xylene, and benzene are likely excellent solvents due to their similar aromatic nature.

-

Chlorinated Solvents: Dichloromethane and chloroform are strong candidates. Indeed, studies on the helical structure of PTrMA have utilized chloroform as a solvent, confirming its efficacy.[8]

-

Good Ketones and Esters: More lipophilic ketones and esters such as methyl isobutyl ketone (MIBK) and butyl acetate may be effective.

-

Ethers: Tetrahydrofuran (THF), a common solvent for many polymers, is also predicted to be a good solvent for PTrMA.

-

-

Poor or Non-Solvents: Solvents that are highly polar or have strong hydrogen bonding networks will be poor solvents for the non-polar PTrMA.

-

Alcohols: Methanol and ethanol are not expected to dissolve PTrMA.

-

Water: PTrMA is highly hydrophobic and will be insoluble in water.

-

Aliphatic Hydrocarbons: Short-chain alkanes like hexane and heptane may be poor solvents, although solubility might increase with longer alkyl chains in the solvent due to increased dispersion forces.

-

This qualitative assessment is summarized in the table below.

| Solvent Class | Example Solvents | Predicted Solubility of PTrMA | Rationale |

| Aromatic Hydrocarbons | Toluene, Xylene | High | "Like dissolves like"; strong affinity between aromatic solvent and trityl group. |

| Chlorinated Solvents | Chloroform, Dichloromethane | High | Proven solvent for PTrMA characterization; good balance of polarity and dispersion forces.[8] |

| Ethers | Tetrahydrofuran (THF) | High | A versatile, moderately polar solvent effective for many large polymers. |

| Ketones | Acetone, MEK, MIBK | Moderate to High | Acetone may be less effective; larger ketones like MIBK are better matches for the bulky structure. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | Similar to ketones, larger esters are expected to be more effective. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low to Insoluble | Lack sufficient interaction potential to overcome polymer-polymer forces. |

| Alcohols | Methanol, Ethanol | Insoluble | Highly polar and strong hydrogen bonding character is incompatible with the non-polar PTrMA. |

| Water | Water | Insoluble | Extreme mismatch in polarity. |

Estimating the Hansen Solubility Parameters of PTrMA

To move beyond qualitative predictions, we can estimate the HSP values for PTrMA using a group contribution method, such as the one developed by Van Krevelen and Hoftyzer.[3][9] This method assigns specific values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components to the constituent chemical groups of the polymer's repeating unit.

The repeating unit of Poly(trityl methacrylate) is:

The relevant groups and their contribution values are listed below.

| Group | Fdi (J¹/² cm³/mol) | Fpi² (J cm³/mol²) | Ehi (J/mol) | Molar Mass ( g/mol ) | Molar Volume (cm³/mol) |

| -CH₂- (main chain) | 269 | 0 | 0 | 14.03 | 16.25 |

| >C< (quaternary) | -93 | 0 | 0 | 12.01 | -0.58 |

| -CH₃ (side group) | 420 | 0 | 0 | 15.03 | 33.5 |

| -COO- (ester group) | 410 | 70000 | 4000 | 44.01 | 21.0 |

| >C< (trityl central) | -93 | 0 | 0 | 12.01 | -0.58 |

| 3 x -C₆H₅ (phenyl) | 3 x 1315 | 3 x 10000 | 3 x 400 | 3 x 77.11 | 3 x 72.8 |

| Totals (Σ) | 4856 | 100000 | 5200 | 342.43 | 287.09 |

The HSP components are then calculated using the following equations:

-

δD = ΣFdi / V = 4856 / 287.09 = 16.9 (MPa)¹/²

-

δP = (ΣFpi²)¹/² / V = (100000)¹/² / 287.09 = 1.1 (MPa)¹/²

-

δH = (ΣEhi / V)¹/² = (5200 / 287.09)¹/² = 4.3 (MPa)¹/²

Based on this group contribution method, the estimated Hansen Solubility Parameters for Poly(trityl methacrylate) are approximately (δD, δP, δH) = (16.9, 1.1, 4.3) .

The high δD value reflects the large, polarizable aromatic content from the trityl group. The very low δP and moderate δH values are consistent with a largely non-polar polymer with some hydrogen bonding acceptor capability at the ester group. This profile strongly suggests that good solvents will be those with high dispersion components and low to moderate polarity and hydrogen bonding, confirming our qualitative predictions.

Experimental Protocol for Solubility Determination

The following protocol is a robust method for determining the qualitative and quantitative solubility of PTrMA, based on the guidelines of ASTM D3132.[2][4][10]

Workflow for Solubility Testing

Caption: Workflow for determining PTrMA solubility.

Materials and Equipment

-

Poly(trityl methacrylate) polymer, dried in a vacuum oven at 40-50°C for 24 hours to remove residual moisture or solvent.

-

A range of analytical grade organic solvents (see Table 4.1 for suggestions).

-

Analytical balance (readable to 0.1 mg).

-

Glass vials with PTFE-lined screw caps.

-

Orbital shaker or magnetic stirrer with temperature control.

-

Calibrated pipettes or syringes.

-

Drying oven or vacuum oven.

-

Aluminum weighing dishes.

Recommended Solvents for Initial Screening

The following table provides the HSP values for a range of solvents recommended for testing. This allows for a systematic exploration of the Hansen space to experimentally determine the PTrMA solubility sphere.

| Solvent | δD (MPa)¹/² | δP (MPa)¹/² | δH (MPa)¹/² |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Step-by-Step Procedure

Part A: Qualitative Screening

-

Preparation: Accurately weigh approximately 50 mg (0.050 g) of dried PTrMA into a tared glass vial. Record the exact mass.

-

Solvent Addition: Add 1.0 mL of the test solvent to the vial. This creates a 5% (w/v) mixture.

-

Mixing: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for 24 hours.[4] The extended time is crucial as polymer dissolution can be a slow process.

-

Observation: After 24 hours, remove the vial and let it stand for 5 minutes. Visually inspect the contents against a dark background. Record the observation using one of the following categories:

-

Soluble: A clear, homogeneous solution with no visible polymer particles.

-

Partially Soluble/Swollen: The polymer has swelled into a gel-like mass, or some polymer has dissolved but undissolved particles remain.

-

Insoluble: The polymer remains as a free-flowing powder or solid with no apparent change.

-

Part B: Quantitative Determination (for Soluble Systems)

-

Prepare Saturated Solution: To a larger vial, add an excess amount of PTrMA (e.g., 500 mg) to 5.0 mL of a solvent in which it was found to be soluble. This ensures that the resulting solution will be saturated.

-

Equilibration: Seal the vial and agitate at a constant temperature for at least 48 hours to ensure equilibrium is reached.

-

Separation: Remove the vial from the shaker and let it stand undisturbed for at least 6 hours to allow all undissolved polymer to settle completely.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Solvent Evaporation: Transfer the aliquot to a tared aluminum weighing dish. Record the exact volume transferred. Place the dish in a vacuum oven at a temperature slightly above the solvent's boiling point until the polymer is completely dry and a constant weight is achieved.

-

Calculation: Weigh the dish with the dried polymer residue. The quantitative solubility is calculated as follows:

Solubility ( g/100 mL) = [(Mass of dish + polymer) - (Mass of dish)] / [Volume of aliquot (mL)] * 100

Conclusion and Future Work

The use of Hansen Solubility Parameters, estimated via group contribution methods to be approximately (δD, δP, δH) = (16.9, 1.1, 4.3) , offers a predictive tool for solvent selection. Researchers are strongly encouraged to use the detailed experimental protocol provided in this guide to generate their own in-house solubility data. This will not only solve immediate formulation challenges but also contribute valuable data to the broader scientific community, enabling the full potential of this unique polymer to be realized.

References

- ASTM International. (1992). ASTM D3132-84: Standard Test Method for Solubility Range of Resins and Polymers. Annual Book of ASTM Standards, Vol. 08.01.

- Fennema, O. R. (Ed.). (2008). Fennema's Food Chemistry (4th ed.). CRC Press.

- Hoftyzer, P. J., & Van Krevelen, D. W. (1976). Properties of Polymers: Their Correlation with Chemical Structure. Elsevier Scientific Publishing Company.

- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- U.S. Army Edgewood Research, Development and Engineering Center. (1996). Polymer Solubility Experimentation: ASTM D3132 Test Report Database Documentation. Volume 1. (ADA316023).

- U.S. Army Research Laboratory. (1990). Solubility Characteristics of a Methacrylate Copolymer. (AD-A222 938).

- Chiba, Y., Hirabayashi, S., & Kohsaka, Y. (2025). Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters. Chemical Science. DOI:10.1039/D5SC03190G.

-

Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

-

Chazot, C. (2026). SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange. Retrieved from [Link]

- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). Wiley-Interscience.

-

PubChem. (n.d.). Chloroform. National Center for Biotechnology Information. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Zellers, E. T., Anna, D. H., Sulewski, R., & Wei, X. (1996). Improved methods for the determination of Hansen's solubility parameters and the estimation of solvent uptake for lightly crosslinked polymers. Journal of Applied Polymer Science, 62(12), 2081–2096.

- Just, S., Sievert, F., Thommes, M., & Breitkreutz, J. (2013). Improved Group Contribution Parameter Set for the Application of Solubility Parameters to Melt Extrusion. Pharmaceutical Research, 30(12), 3288-3299.

-

De Wet-Roos, D. (2022). Group Contribution Methods for Solubility Parameter. Eloquens. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Aristotle University of Thessaloniki.

-

Quora. (2018). Can the PMMA dissolve in a chloroform solvent alone?. Retrieved from [Link]

-

ResearchGate. (2021). Can you please help me in knowing the mixing ratios of the two, i.e., PMMA in chloroform. Retrieved from [Link]

-

ResearchGate. (2018). PMMA solved in chloroform (2%wt). [Image]. Retrieved from [Link]

-

Scribd. (n.d.). PMMA Solubility in Common Solvents. Retrieved from [Link]

- Wulff, G., & Gladow, S. (1997). Structural Examination of Dissolved and Solid Helical Chiral Poly(trityl methacrylate) by VCD Spectroscopy. Macromolecules, 30(24), 7474-7479.

-

Polymer Source Inc. (n.d.). Solubility of polymers. Retrieved from [Link]

- U.S. Army Armament Research, Development and Engineering Center. (1988). Dissolution Rates of Poly(Methyl Methacrylate) in Mixtures of Non-Solvents. (AD-A198 058).

-

ResearchGate. (2017). Solubility of polymethyl methacrylate in organic solvents. Retrieved from [Link]

Sources

- 1. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00590B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Thermal Stability of Trityl Methacrylate (TrMA) Monomer

Foreword

Trityl methacrylate (TrMA) is a unique methacrylate monomer characterized by its bulky trityl (triphenylmethyl) protective group. This structural feature imparts distinct properties to its corresponding polymers, most notably influencing their thermal degradation behavior. In fields ranging from advanced polymer chemistry to drug delivery systems, a thorough understanding of the thermal stability of the TrMA monomer is paramount for its safe handling, storage, and effective utilization in polymerization processes. This guide provides a comprehensive technical overview of the thermal stability of TrMA, synthesizing available data with field-proven insights to ensure both scientific accuracy and practical applicability. While direct thermal analysis data for the TrMA monomer is not extensively available in public literature, this guide extrapolates from the behavior of its polymers and related methacrylate compounds to provide a robust framework for its use.

The Chemical Identity and Significance of Trityl Methacrylate

Trityl methacrylate is an ester of methacrylic acid and trityl alcohol. The defining feature of TrMA is the sterically demanding trityl group, which plays a crucial role in the thermal properties of both the monomer and its polymers.

Caption: Experimental workflow for TGA of TrMA monomer.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events such as melting, crystallization, and polymerization.

Experimental Protocol for DSC of TrMA Monomer

-

Instrument Preparation: Ensure the DSC instrument is clean and calibrated.

-

Sample Preparation: Accurately weigh a small sample of TrMA monomer (typically 2-5 mg) into a hermetically sealed DSC pan to prevent volatilization.

-

Experimental Conditions:

-

Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate.

-

Heating Rate: A controlled heating rate, typically 10 °C/min.

-

Temperature Program: A heat-cool-heat cycle is often employed to observe the initial thermal events, quenching behavior, and subsequent transitions.

-

-

Data Analysis: Analyze the DSC thermogram for exothermic peaks, which would indicate spontaneous polymerization, and endothermic peaks, which could correspond to melting or decomposition.

Caption: Experimental workflow for DSC of TrMA monomer.

Stabilization, Handling, and Storage

Proper stabilization, handling, and storage are critical to prevent premature polymerization and ensure the integrity of the TrMA monomer.

4.1. Inhibition of Spontaneous Polymerization

Commercial methacrylate monomers are typically supplied with an inhibitor to prevent spontaneous polymerization during transport and storage.

-

Common Inhibitors: The most common inhibitors for methacrylate monomers are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).

-

Mechanism of Inhibition: These inhibitors function as radical scavengers. In the presence of oxygen, they are converted to quinones, which are highly effective at trapping free radicals that could initiate polymerization.

It is crucial to note that the presence of dissolved oxygen is essential for the inhibitor to function effectively. Therefore, methacrylate monomers should never be stored under an inert atmosphere. [1]

4.2. Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place, away from direct sunlight. | Elevated temperatures increase the rate of inhibitor consumption and the risk of spontaneous polymerization. |

| Atmosphere | Store under an air headspace. Do not store under inert gas. | Oxygen is required for the activation of common phenolic inhibitors. [1] |

| Container | Store in the original, tightly sealed container. | Prevents contamination and moisture ingress, which can affect stability. |

| Light Exposure | Protect from light. | UV light can initiate free-radical polymerization. |

4.3. Safe Handling Practices

-

Ventilation: Handle TrMA monomer in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Grounding: Ground all equipment during transfer to prevent static discharge, which can be an ignition source.

-

Avoid Contamination: Prevent contact with contaminants such as acids, bases, oxidizing agents, and radical initiators, as these can trigger polymerization.

Thermal Behavior of Poly(Trityl Methacrylate) and its Copolymers

The thermal stability of polymers derived from TrMA provides valuable insights into the inherent properties of the trityl methacrylate unit.

Lowered Depolymerization Temperature

The most significant thermal characteristic of TrMA-containing polymers is their reduced thermal stability compared to analogous polymers without the trityl group. For instance, incorporating as little as 5 mol% of TrMA into PMMA lowers the depolymerization temperature from over 400 °C to approximately 270 °C, enabling the efficient recovery of the methyl methacrylate (MMA) monomer. [2][3]

Mechanism of Thermal Degradation in TrMA Copolymers

The presence of the trityl ester group provides a thermally labile initiation point for depolymerization. Upon heating, the trityl ester can cleave, generating radicals that initiate the unzipping of the polymer backbone.

Caption: Proposed mechanism for TrMA-facilitated polymer depolymerization.

Summary of Thermal Properties of TrMA-containing Copolymers

| Copolymer Composition | Td5 (°C) (5% weight loss) | Depolymerization Temperature (°C) | Monomer Recovery Yield (%) | Reference |

| PMMA (control) | >300 | >400 | - | [2] |

| MMA (95 mol%) + TrMA (5 mol%) | 204 | 270 | 94.5 | [2] |

This data clearly demonstrates the profound effect of TrMA incorporation on the thermal stability of methacrylate polymers. The 5% weight-loss temperature (Td5) of a copolymer with just 5 mol% TrMA is significantly lower than that of pure PMMA, highlighting the role of the trityl group as a thermal trigger. [4]

Conclusion and Future Perspectives

The thermal stability of trityl methacrylate monomer is a critical consideration for its safe and effective use. While direct quantitative data on the monomer's thermal decomposition is scarce, a comprehensive understanding can be built by examining the behavior of its polymers, applying general principles of methacrylate chemistry, and adhering to rigorous handling and storage protocols. The trityl group imparts a unique thermal lability that is advantageous for creating recyclable and degradable polymers.

Future research should focus on obtaining precise TGA and DSC data for the purified TrMA monomer to provide a definitive thermal profile. Such data would be invaluable for optimizing polymerization conditions, developing more robust stabilization packages, and expanding the applications of this versatile monomer in advanced materials and pharmaceutical sciences.

References

-

Chiba, Y., Hirabayashi, S., & Kohsaka, Y. (2025). Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters. Chemical Science. [Link]

-

Manring, L. E., Sogah, D. Y., & Cohen, G. M. (Year). Thermal degradation of poly(methyl methacrylate). 3. Polymer with head-to-head linkages. Macromolecules. [Link]

-

University of California. (2012). Methyl Methacrylate - Standard Operating Procedure. [Link]

-

Srinivasan, S., Lee, M. W., Grady, M. C., Soroush, M., & Rappe, A. M. (2019). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. In Computational Quantum Chemistry. [Link]

-

Gündoğdu, Y., & Tıhmınlıoğlu, F. (2015). Synthesis of High Molecular Weight Polystearylacrylate and Polystearylmethacrylate Polymers via ATRP Method as Thermal Energy Storage Materials. Journal of Engineering and Applied Sciences. [Link]

-

Gündoğdu, Ö. (2012). The Characterization of Some Methacrylate and Acrylate Homopolymers, Copolymers and Fibers via Direct Pyrolysis Mass Spectrometry. Middle East Technical University. [Link]

-

Kaya, K., et al. (2012). Thermal Degradation Behavior of Methyl Methacrylate Derived Copolymer. Journal of Nanoscience and Nanotechnology. [Link]

-

Podgórski, A., & Podgorska, W. (2018). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. Materials. [Link]

-

Nikolaidis, A. K., & Achilias, D. S. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Polymers. [Link]

-

PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. [Link]

-

Salleh, W. N. W. (2012). Temperature Effect on Polymerization Kinetics of Poly Methyl Methacrylate (PMMA). Universiti Malaysia Pahang. [Link]

-

Belarbi, Z., et al. (2020). New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate—Characterization and Thermal Properties. Polymers. [Link]

-

Taira, M., Urabe, H., & Wakasa, K. (1991). Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry. Journal of Materials Science: Materials in Medicine. [Link]

-

Lehrle, R. S., & Williams, R. J. (1993). The kinetics and mechanisms of the thermal degradation of poly (methyl methacrylate) studied by thermal analysis-Fourier Transform Infrared Spectroscopy. Polymer Degradation and Stability. [Link]

-

Ferriol, M., et al. (2003). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. Polymer Degradation and Stability. [Link]

-

Robertson, M. L., & Pojman, J. A. (2019). The effect of acrylate functionality on frontal polymerization velocity and temperature. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

Galk, P., Kowalonek, J., & Kaczmarek, H. (2015). TGA curves, b DTG curve, c DSC trace in 1st cooling, and d DSC trace... ResearchGate. [Link]

-

Koca, M., et al. (2018). TGA (a) and DTG (b) curves of PMMA and PMMA-co-MI copolymers. ResearchGate. [Link]

-

Srinivasan, S., et al. (2010). Computational Evidence for Self-Initiation in Spontaneous High-Temperature Polymerization of Methyl Methacrylate. The Journal of Physical Chemistry A. [Link]

-

van den Dungen, E. T. A., & Klumperman, B. (2017). In Situ Stabilizer Formation from Methacrylic Acid Macromonomers in Emulsion Polymerization. Polymers. [Link]

-

van der Gracht, A. M. P., et al. (2021). Protected Poly(3-sulfopropyl methacrylate) Copolymers: Synthesis, Stability, and Orthogonal Deprotection. Macromolecules. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Trityl Methacrylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a precise understanding of monomer structure is critical for predicting polymer properties and ensuring the purity of starting materials. This guide offers an in-depth analysis of Trityl methacrylate (TMA), a key monomer utilized for its bulky trityl (triphenylmethyl) protecting group and its role in advanced polymer synthesis.[1] We will explore the fundamental principles behind the ¹H and ¹³C NMR spectra of TMA, detail a robust experimental protocol, and provide a causal explanation for the observed spectral features, thereby offering a self-validating system for structural confirmation.

Introduction: The Molecular Architecture of Trityl Methacrylate

Trityl methacrylate is a derivative of methacrylic acid characterized by the presence of a large, sterically demanding trityl group attached to the ester oxygen. This bulky substituent is pivotal in polymer science, where it can be incorporated to create polymers with unique thermal and mechanical properties, and has applications in fields such as chemical recycling of methacrylic resins.[1][2] In pharmaceutical development and oligonucleotide synthesis, the trityl group serves as a crucial acid-labile protecting group for hydroxyl functions.[3][4]

Given its significance, unambiguous structural verification and purity assessment are paramount. NMR spectroscopy serves as the gold standard for this purpose, allowing for the precise mapping of the hydrogen and carbon skeletons of the molecule.

Below is the chemical structure of Trityl methacrylate, with key atomic environments highlighted for the subsequent NMR discussion.

Caption: Molecular structure of Trityl Methacrylate with key proton (a-c) and carbon (d) environments labeled.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol is a field-proven method for obtaining high-resolution spectra of Trityl methacrylate.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble and whose residual peaks do not overlap with analyte signals. Deuterated chloroform (CDCl₃) is an excellent choice for Trityl methacrylate due to its high solubilizing power and well-characterized residual solvent peak at ~7.26 ppm for ¹H NMR and a triplet at ~77 ppm for ¹³C NMR.

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of Trityl methacrylate directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Internal Standard: CDCl₃ is typically sufficient, but for highly quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[5]

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.[6]

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative map of the different proton environments within the molecule. The chemical shift, integration, and multiplicity of each signal are key to structural assignment.

Table 1: Summary of ¹H NMR Data for Trityl Methacrylate in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 7.2 - 7.5 | Multiplet (m) | 15H | Aromatic Protons (Ar-H) of the trityl group |

| b | ~ 6.1 & 5.5 | Singlet (s) / Doublet (d) | 2H (1H each) | Vinylic Protons (=CH₂) |

| c | ~ 1.9 - 2.0 | Singlet (s) | 3H | Methyl Protons (-CH₃) |

Causality Behind the Chemical Shifts

-

Aromatic Protons (a): The 15 protons of the three phenyl rings reside in a region of high electron density, but are deshielded by the ring current effect, placing their signals in the characteristic aromatic region of 7.2-7.5 ppm.[7] The overlapping signals from the ortho, meta, and para protons result in a complex, unresolved multiplet.

-

Vinylic Protons (b): The two protons on the terminal alkene carbon (=CH₂) are chemically non-equivalent (diastereotopic). The proton cis to the carbonyl group is more deshielded due to the anisotropic effect of the C=O bond, causing it to appear further downfield (~6.1 ppm) than the proton trans to it (~5.5 ppm).[8][9] They typically appear as distinct singlets or narrow doublets due to minimal long-range coupling.

-

Methyl Protons (c): The three protons of the methyl group are attached to a quaternary carbon and are equivalent. Their signal appears as a sharp singlet around 1.9-2.0 ppm, a typical region for methyl groups attached to an sp² carbon.[8]

Sources

- 1. Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03190G [pubs.rsc.org]

- 2. Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. glenresearch.com [glenresearch.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. Triphenylmethyl Chloride(76-83-5) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of Trityl Methacrylate

Abstract

Trityl methacrylate (TrMA) is a bulky monomer increasingly utilized in polymer chemistry and drug delivery systems, primarily for its role in synthesizing polymers with unique architectures and as a sterically hindered protective group. The precise characterization of TrMA and its subsequent polymers is critical for ensuring material quality, performance, and for elucidating reaction mechanisms. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth exploration of the mass spectrometric analysis of Trityl methacrylate, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of ionization, detail the predictable and diagnostic fragmentation pathways of the TrMA molecule, present a comprehensive experimental protocol, and discuss the nuances of data interpretation. The central focus will be on explaining the causality behind experimental choices to empower analysts to develop robust, self-validating methods for the comprehensive characterization of this important chemical entity.

Introduction to Trityl Methacrylate (TrMA)

Chemical Properties and Structure

Trityl methacrylate (Triphenylmethyl methacrylate) is an ester of methacrylic acid and triphenylmethanol. Its structure is characterized by a methacrylate functional group attached to a bulky, hydrophobic trityl (triphenylmethyl) group.

-

Molecular Formula: C₂₃H₂₀O₂

-

Molecular Weight: 328.4 g/mol [1]

-

Structure: The key feature is the sterically demanding trityl group, which consists of three phenyl rings attached to a single carbon atom. This group imparts significant steric hindrance and unique chemical properties to the molecule.

The presence of the trityl group is pivotal; it influences the reactivity of the methacrylate double bond and the physical properties of polymers derived from it, such as thermal stability.[2][3]

Applications in Polymer Chemistry and Drug Development

The unique structure of TrMA makes it a valuable monomer in several advanced applications:

-

Controlled Polymerization: The bulkiness of the trityl group can moderate polymerization kinetics, making it useful in forms of controlled radical polymerization.

-

Polymer Recycling: Recent research has demonstrated that incorporating trityl esters into methacrylic resins can significantly lower the temperature required for depolymerization, facilitating more efficient chemical recycling of materials like PMMA.[2][3]

-

Protective Group Chemistry: The trityl group is a well-established acid-labile protecting group in organic synthesis. This functionality can be carried into polymer systems, allowing for the design of smart polymers that respond to acidic environments, a desirable trait for targeted drug delivery vehicles.

The Critical Role of Mass Spectrometry in TrMA Characterization

Mass spectrometry is indispensable for the analysis of TrMA for several key reasons:

-

Identity Confirmation: MS provides an exact mass measurement, unequivocally confirming the synthesis and purity of the TrMA monomer.

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) allows for the fragmentation of the molecule, providing a "fingerprint" that confirms its specific isomeric structure and reveals the presence of its key functional groups.

-

Analysis of Polymers: For polymers incorporating TrMA, MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are crucial for determining molecular weight distributions and end-group structures.[4][5]

Core Principles of Mass Spectrometry for TrMA Analysis

Ionization Techniques: A Comparative Analysis

The first step in any mass spectrometric analysis is the conversion of the neutral analyte molecule into a gas-phase ion. The choice of ionization technique is paramount and is dictated by the analyte's properties. For a moderately sized, relatively non-polar molecule like TrMA, several "soft" ionization techniques are suitable. Soft ionization methods are crucial as they minimize in-source fragmentation, preserving the molecular ion for subsequent analysis.

-

Electrospray Ionization (ESI): ESI is a highly effective technique for polar and semi-polar molecules and is often coupled with liquid chromatography (LC-MS).[6][7] For TrMA, ESI in positive ion mode is the method of choice. The molecule does not readily protonate, but it efficiently forms adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[8] The formation of these adducts is a gentle process that reliably produces an abundant ion corresponding to the intact molecule. ESI is particularly advantageous when analyzing reaction mixtures or purity, as it can be directly coupled to an HPLC system for separation prior to detection.[6][9]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a preferred technique for the analysis of synthetic polymers and large molecules.[4][10] While it can be used for the TrMA monomer, its real power lies in characterizing poly(TrMA) or copolymers containing TrMA. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization, typically through cationization (e.g., [M+Na]⁺).[11] However, care must be taken, as high laser intensity can cause fragmentation of methacrylate polymers.[12][13]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another option, generally suited for less polar small molecules that are not easily ionized by ESI. It involves a corona discharge to ionize the analyte. While viable, ESI is often preferred for its gentler nature and broader applicability to methacrylate-based systems.

Causality: For routine analysis of the TrMA monomer, ESI is the superior choice due to its soft ionization mechanism via cation adduction and its seamless compatibility with LC systems, which is essential for purity assessment.[6][9]

Tandem Mass Spectrometry (MS/MS): The Key to Structural Elucidation

To confirm the structure of TrMA, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion (e.g., the [M+Na]⁺ adduct) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen), and the resulting fragment ions are mass-analyzed. This process creates a characteristic fragmentation spectrum that serves as a structural fingerprint.[14]

Fragmentation Behavior of Trityl Methacrylate

The fragmentation of TrMA in a tandem mass spectrometer is highly predictable and dominated by the exceptional stability of the trityl cation.

The Signature Trityl Cation: The Dominant Fragmentation Pathway

The trityl group, (C₆H₅)₃C⁺, is a remarkably stable carbocation due to the extensive resonance delocalization of the positive charge across the three phenyl rings.[15][16] This stability dictates its fragmentation behavior. Upon collisional activation, the ester linkage readily cleaves, leading to the formation of the trityl cation as the primary and most abundant fragment ion.

This fragmentation is diagnostically invaluable. The observation of a strong signal at an m/z (mass-to-charge ratio) corresponding to the trityl cation is definitive proof of the presence of the trityl moiety in the analyte.

Analysis of the Parent and Fragment Ions

The expected m/z values for the key ions in the positive-mode ESI-MS/MS analysis of Trityl Methacrylate are summarized below.

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Description |

| [M+Na]⁺ | [C₂₃H₂₀O₂Na]⁺ | 351.1356 | Parent Ion (Sodium Adduct) |

| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | 243.1174 | Base Peak Fragment (Trityl Cation) [17] |

| [C₄H₅O₂Na]⁺ | [C₄H₅O₂Na]⁺ | 108.0158 | Sodium Methacrylate Fragment |

Proposed Fragmentation Mechanism

The fragmentation pathway is a straightforward cleavage of the ester bond, driven by the formation of the highly stabilized trityl cation.

Caption: Proposed CID fragmentation of the [M+Na]⁺ adduct of Trityl Methacrylate.

Experimental Protocol: High-Resolution MS/MS Analysis of TrMA

This protocol outlines a self-validating system for the confident identification of Trityl Methacrylate using LC-ESI-MS/MS.

Objective

To confirm the identity and purity of a Trityl Methacrylate sample via High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

Materials and Reagents

-

Trityl Methacrylate sample

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Formic Acid (MS Grade)

-

Sodium Acetate (Optional, for enhancing Na⁺ adducts)

-

2 mL LC-MS vials with septa caps[18]

Step-by-Step Sample Preparation

The goal of sample preparation is to create a clean, dilute solution suitable for ESI-MS, free of non-volatile salts and particulates that could interfere with ionization or clog the instrument.[6][7][19]

-

Stock Solution: Accurately weigh ~10 mg of the TrMA sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 900 µL of methanol to create a 100 µg/mL intermediate solution.

-

Final Dilution: Take 100 µL of the intermediate solution and dilute it into 900 µL of 50:50 acetonitrile:water. This yields a final concentration of 10 µg/mL, which is typically ideal for modern ESI sources.[18]

-

Filtration: If any precipitate is observed, filter the final solution through a 0.22 µm syringe filter before transferring to an LC-MS vial.[18] This is a critical step to prevent instrument contamination.

Instrumentation and Parameters (Example: ESI-Q-TOF System)

-

HPLC System:

-

Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometer:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 4000 V[9]

-

Drying Gas (N₂): 10 L/min at 300°C[9]

-

Nebulizer Pressure: 35 psig[9]

-

MS1 Scan Range: 100 - 1000 m/z

-

MS/MS Acquisition: Data-dependent acquisition (DDA), selecting the most intense precursor ion from the MS1 scan for fragmentation.

-

Precursor Ion: Target m/z 351.14

-

Collision Energy: 20-30 eV (This may require optimization to achieve good fragmentation).

-

Data Acquisition and Processing Workflow

Caption: Experimental workflow for the confident identification of Trityl Methacrylate.

Data Interpretation and Validation

A trustworthy protocol is a self-validating one. The following checks ensure the analytical result is robust and defensible.

-

Chromatographic Peak: The first check is the HPLC chromatogram. A pure sample should yield a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities.

-

Precursor Ion Mass Accuracy: In the MS1 spectrum corresponding to the chromatographic peak, the measured m/z of the precursor ion ([M+Na]⁺) should be compared to its calculated exact mass. For a high-resolution instrument like a TOF or Orbitrap, the mass error should be less than 5 parts-per-million (ppm). This provides strong evidence for the elemental composition.

-

Fragment Ion Confirmation: The MS/MS spectrum must show a dominant peak at m/z ~243.12. The high-resolution mass of this fragment should also be confirmed to match the elemental formula of the trityl cation, C₁₉H₁₅⁺.

-

Isotopic Pattern: The isotopic distribution of both the precursor and the trityl fragment ion should match the theoretical distribution for their respective chemical formulas. This is a powerful confirmatory tool that helps distinguish true signals from noise.

By satisfying all four of these criteria, the identity of Trityl Methacrylate can be confirmed with an exceptionally high degree of confidence.

Conclusion

The mass spectrometric analysis of Trityl Methacrylate is a powerful and precise method for its characterization. Governed by the formation of a highly stable trityl cation, its fragmentation pattern is both predictable and diagnostic. By leveraging soft ionization techniques like ESI and high-resolution tandem mass spectrometry, researchers can develop robust, self-validating protocols to confirm the identity and purity of this monomer. The methodologies described in this guide provide a comprehensive framework for scientists in polymer chemistry and drug development to ensure the quality of their materials and to gain deeper insights into the chemical systems they are investigating.

References

- Montaudo, G., Garozza, D., Montaudo, M. S., Puglisi, C., & Samperi, F. (1995). Characterization of Polymers by Matrix-Assisted Laser Desorption-Ionization Mass Spectrometry. Macromolecules, 28(24), 7983–7989. (URL not directly available, referencing a key paper in polymer MS)

-

JEOL Ltd. (n.d.). End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS. JEOL Application Notes. Retrieved from [Link]

-

Kramer, E., et al. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. Agilent Technologies Application Note. Retrieved from [Link]

-

Shion, H., & Ellor, N. (n.d.). Polymer Analysis by MALDI-Tof MS. Waters Corporation. Retrieved from [Link]

-

Jackson, A. T. (2012). Analysis of acrylic polymers by MALDI-TOF mass spectrometry. Durham University e-Theses. Retrieved from [Link]

- Pascal, S., et al. (1998). MALDI-TOF Mass Spectrometry in the Study of Statistical Copolymerizations. Macromolecules, 31(3), 531–537. (URL not directly available, referencing a key paper in copolymer analysis)

-

Glen Research. (n.d.). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Retrieved from [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Haddleton, D. M., et al. (1996). Electrospray ionisation mass spectrometry (ESI MS) of poly(methyl methacrylate) and acrylic statistical copolymers. Chemical Communications. DOI: 10.1039/CC9960001157. Retrieved from [Link]

-

Junkers, T., et al. (2007). Facile conversion of RAFT polymers into hydroxyl functional polymers: A detailed investigation of variable monomer and RAFT agent combinations. Polymer Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Wei, A. A. J. (2019). Mass Spectrometric Analysis of the Reactivity of the Trityl Cation. University of British Columbia Thesis. Retrieved from [Link]

-

Scrivens, J. H., et al. (2003). Characterisation of poly(alkyl methacrylate)s by means of electrospray ionisation–tandem mass spectrometry (ESI–MS/MS). Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Samperi, F., et al. (2004). Direct Electrospray Ionization Mass Spectrometry Quantitative Analysis of Sebacic and Terephthalic Acids in Biodegradable Polymers. Analytical Chemistry. Retrieved from [Link]

-

Jo, K., et al. (2019). Single Cell mass spectrometry: Towards quantification of small molecules in individual cells. PMC - PubMed Central. Retrieved from [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl methacrylate. Retrieved from [Link]

-

Gündoğdu, Ö. (2006). The Characterization of Some Methacrylate and Acrylate Homopolymers, Copolymers and Fibers via Direct Pyrolysis Mass Spectroscopy. Middle East Technical University Thesis. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ivanov, M., et al. (2020). Stochastic dynamics mass spectrometric structural analysis of poly(methyl methacrylate). Scientific Reports. Retrieved from [Link]

-

Ouchi, M., et al. (2022). Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters. Chemical Science. Retrieved from [Link]

-

PubChem. (n.d.). Tritylium. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylcarbenium. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

- Iura, T., & Ohtani, H. (2015). Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization. Rapid Communications in Mass Spectrometry.

-

Ouchi, M., et al. (2022). Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters. Chemical Science. Retrieved from [Link]

-

Iura, T., & Ohtani, H. (2015). Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization. PubMed. Retrieved from [Link]

-

Delegrange, H., et al. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Polymers. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Methacrylate. Retrieved from [Link]

Sources

- 1. 19302-93-3 CAS MSDS (Trityl methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced recyclability of methacrylic resins by copolymerization or pendant modification using trityl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 5. Analysis of acrylic polymers by MALDI-TOF mass spectrometry - Durham e-Theses [etheses.dur.ac.uk]

- 6. biocompare.com [biocompare.com]

- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Electrospray ionisation mass spectrometry (ESI MS) of poly(methyl methacrylate) and acrylic statistical copolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Single Cell mass spectrometry: Towards quantification of small molecules in individual cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 13. Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. glenresearch.com [glenresearch.com]

- 16. Triphenylcarbenium - Wikipedia [en.wikipedia.org]

- 17. Tritylium | C19H15+ | CID 84899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. tecan.com [tecan.com]

The Multifaceted Role of the Trityl Group in Methacrylate Polymerization: From Controlled Synthesis to Enhanced Recyclability

An In-Depth Technical Guide

Introduction

Methacrylate-based polymers are cornerstones in materials science and biomedical applications, valued for their optical clarity, biocompatibility, and tunable properties. The synthesis of functional polymethacrylates, particularly those bearing hydroxyl groups, presents a unique set of challenges. These reactive moieties can interfere with polymerization catalysts, lead to undesirable side reactions, and complicate the synthesis of well-defined polymer architectures. To navigate this, chemists employ protecting groups—temporary modifications that mask a functional group's reactivity until it is needed.

Among the arsenal of protecting groups, the triphenylmethyl, or trityl (Tr) , group stands out for its unique combination of properties. It is more than just a simple shield; its significant steric bulk and distinct chemical reactivity profoundly influence every stage of the polymer lifecycle, from monomer synthesis and polymerization kinetics to post-polymerization modification and even end-of-life depolymerization. This guide provides an in-depth exploration of the trityl group's critical functions in methacrylate polymerization, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Trityl Group: A Profile of a Bulky Protector

The trityl group is a large, hydrophobic substituent composed of three phenyl rings attached to a central carbon atom. Its utility in organic synthesis, particularly for protecting primary alcohols, is well-established and stems from several key characteristics.[1][2]

-

Steric Hindrance : The most defining feature of the trityl group is its immense size.[1][3] This steric bulk allows it to selectively protect less hindered functional groups, most notably primary alcohols, over more sterically congested secondary or tertiary alcohols.[1][3] In polymerization, this bulkiness influences monomer reactivity, polymer chain packing, and the stereochemical outcome of the reaction.[3][4]

-

Acid Lability : The trityl group is highly sensitive to acidic conditions.[1][5] The C-O bond of a trityl ether is readily cleaved by protic or Lewis acids. This is because the resulting triphenylmethyl cation is exceptionally stable due to the delocalization of the positive charge across the three phenyl rings.[1] This lability allows for its easy removal under mild conditions that often leave other protecting groups, like silyl ethers, intact.[1]

-

Tunable Reactivity : The reactivity and lability of the trityl group can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the phenyl rings. For instance, the 4-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups are even more acid-labile because the methoxy groups further stabilize the carbocation intermediate, allowing for deprotection under even milder acidic conditions.[1][2]

Core Function: Protection of Hydroxyl Methacrylates

In the synthesis of functional polymers like poly(2-hydroxyethyl methacrylate) (PHEMA), the hydroxyl group can complicate polymerization. It can react with anionic initiators or interfere with the metal complexes used in controlled radical polymerization techniques.[6][7] The trityl group serves as an effective shield for this hydroxyl functionality.

The first step is the synthesis of the trityl-protected monomer, for example, trityl methacrylate (TMA) or 2-(trityloxy)ethyl methacrylate (TrHEMA). This is a standard etherification reaction.

Experimental Protocol: Synthesis of 2-(Trityloxy)ethyl Methacrylate (TrHEMA)

This protocol outlines the protection of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) using trityl chloride.

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

Trityl chloride (Tr-Cl)

-

Anhydrous pyridine or a mixture of dichloromethane (DCM) and triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous solvents

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HEMA (1.0 equivalent) and a catalytic amount of DMAP in the chosen anhydrous solvent (e.g., pyridine or DCM).

-

Add the base (pyridine acts as both solvent and base; use 1.2-1.5 equivalents of Et₃N if using DCM).[1]

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add trityl chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.